molecular formula C23H18N4O4 B2474971 N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251703-54-4

N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2474971
CAS No.: 1251703-54-4
M. Wt: 414.421
InChI Key: QATLIEUNRODBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The cyclization of certain carbonyl thiosemicarbazides in a basic medium leads to pyrimidine-2,4-diones derivatives. This process involves alkylation and acetylation reactions, contributing to the synthesis of compounds with potential biological activity (Mekuskiene & Vainilavicius, 2006).
  • Research has shown the ability to synthesize novel pyrimidiopyrazole derivatives through microwave irradiation, leading to compounds with significant in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).

Anticancer Activity

  • A study involving the synthesis of aryloxy groups attached to pyrimidine rings showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
  • Isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, indicating potential for further biological evaluations (Rahmouni et al., 2014).

Molecular Docking and DFT Studies

  • Investigations into the synthesis of certain pyrimidine derivatives and their antimicrobial, anti-proliferative activities include molecular docking and DFT studies, highlighting the compounds' interaction with various proteins and their potential therapeutic applications (Fahim et al., 2021).

Antimicrobial Activity

  • Some newly synthesized heterocycles incorporating antipyrine moiety have shown promising antimicrobial activity, indicating their potential as therapeutic agents (Bondock et al., 2008).

Novel Compounds Synthesis

  • Novel substituted pyrimidines with potential AChE inhibiting activity have been synthesized, indicating potential for therapeutic applications in neurodegenerative diseases (Paz et al., 2012).

Mechanism of Action

Properties

IUPAC Name

2-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-2-11-25-19(28)14-27-22(29)21-20(17-5-3-4-6-18(17)31-21)26(23(27)30)13-16-9-7-15(12-24)8-10-16/h2-10H,1,11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATLIEUNRODBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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